
Midodrine D6 Hydrochloride
Overview
Description
Midodrine (D6 hydrochloride) is a synthetic sympathomimetic amine that acts as a vasopressor and antihypotensive agent. It is primarily used to treat conditions such as orthostatic hypotension and dysautonomia by raising blood pressure. Midodrine was approved by the United States Food and Drug Administration in 1996 and is available as a generic drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Midodrine (D6 hydrochloride) can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-1-(2,5-dimethoxyphenyl) ethanol with an N-protected glycine in the presence of 1,1’-carbonyldiimidazole (CDI). The amino protecting group is then removed by deprotection . This process is efficient and cost-effective, with all intermediates and reagents posing no significant safety risks .
Industrial Production Methods
Industrial production of Midodrine (D6 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The final step involves the formation of the hydrochloride salt by reacting Midodrine with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Midodrine (D6 hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Midodrine can be oxidized to form desglymidodrine, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Midodrine can undergo substitution reactions, particularly involving its amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Substitution: Reagents such as diacetylmethane/oxymethylene in an acetate buffer can be used.
Major Products Formed
Desglymidodrine: The primary active metabolite formed through oxidation.
Fluorescent Dihydrolutidine Derivative: Formed through a substitution reaction with diacetylmethane/oxymethylene.
Scientific Research Applications
Midodrine (D6 hydrochloride) has a wide range of scientific research applications:
Medicine: Primarily used to treat orthostatic hypotension and dysautonomia.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Midodrine (D6 hydrochloride) is a prodrug that is metabolized to form its active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at alpha-adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and elevated blood pressure . This mechanism involves the activation of alpha-1 adrenergic receptors, which results in vasoconstriction and increased systemic blood pressure .
Comparison with Similar Compounds
Similar Compounds
Fludrocortisone: Another compound used to treat orthostatic hypotension, but it acts as a mineralocorticoid.
Droxidopa: Used for similar indications but has a different mechanism of action, primarily involving the conversion to norepinephrine.
Uniqueness
Midodrine (D6 hydrochloride) is unique in its specific action as an alpha-adrenergic agonist, which directly increases vascular tone and blood pressure. Unlike fludrocortisone, which acts on mineralocorticoid receptors, or droxidopa, which is converted to norepinephrine, Midodrine’s direct action on alpha-adrenergic receptors provides a distinct mechanism of action .
Biological Activity
Midodrine D6 hydrochloride is a deuterium-labeled derivative of midodrine, primarily recognized for its role as a vasopressor and antihypotensive agent. This compound is utilized in clinical settings to manage conditions such as orthostatic hypotension and heart failure, particularly in patients who exhibit significant blood pressure drops. The following sections provide a detailed overview of the biological activity of this compound, including its pharmacological mechanisms, clinical applications, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
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CAS Number | 1188265-43-1 |
Molecular Formula | C₁₂H₁₃D₆ClN₂O₄ |
Molecular Weight | 296.78 g/mol |
LogP | 1.7053 |
Storage Conditions | 2-8°C |
This compound's deuterium labeling allows for enhanced tracking in biological studies, facilitating pharmacokinetic and metabolic investigations.
Midodrine acts as an alpha-1 adrenergic agonist, leading to vasoconstriction and increased blood pressure. This mechanism is particularly beneficial in patients experiencing orthostatic hypotension, where blood pressure drops upon standing. The compound's efficacy has been documented in various clinical trials, demonstrating significant improvements in blood pressure and symptoms associated with hypotension.
Clinical Applications
- Orthostatic Hypotension : this compound is primarily prescribed for patients with symptomatic orthostatic hypotension. Clinical studies have shown that it effectively increases standing systolic blood pressure and alleviates symptoms such as dizziness and syncope.
- Heart Failure Management : Recent case studies indicate that midodrine can be beneficial for patients with heart failure, especially those who are difficult to wean off intravenous vasopressors. For instance, a study involving an 81-year-old female patient demonstrated that midodrine administration allowed for the successful discontinuation of noradrenaline after several days of treatment .
Efficacy Studies
A series of clinical trials have assessed the efficacy of midodrine:
- Tilt-Table Study : A randomized, double-blind study evaluated the effects of midodrine on patients with severe symptomatic orthostatic hypotension. Results indicated that midodrine significantly delayed the onset of syncopal symptoms compared to placebo (mean time to symptoms: 1626.6 s vs. 1105.6 s; p = 0.0131) .
- Heart Failure Cohort : In a cohort study involving patients with heart failure and autonomic dysfunction, midodrine was administered at an average dose of 20.7 mg over seven weeks, resulting in improved systolic blood pressure and allowing for the initiation of guideline-directed medical therapy (GDMT) in a majority of patients .
Side Effects and Tolerability
The side effects associated with midodrine are generally mild to moderate. Commonly reported adverse effects include:
Notably, serious adverse events were rare, affirming the compound's safety profile.
Case Studies
Several case reports illustrate the practical applications of midodrine:
- Case Report on Heart Failure : An elderly patient with chronic heart failure was treated with midodrine after failing to wean off intravenous noradrenaline. The treatment led to successful stabilization without major adverse events .
- Use in Autonomic Dysfunction : A study demonstrated that midodrine improved autonomic function in heart failure patients with low systolic blood pressure, facilitating better management of their condition .
Properties
IUPAC Name |
2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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